molecular formula C26H29FN4O3 B3413686 2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methylphenyl)acetamide CAS No. 946263-84-9

2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methylphenyl)acetamide

Cat. No.: B3413686
CAS No.: 946263-84-9
M. Wt: 464.5 g/mol
InChI Key: UWMCSIDOSCQJIP-UHFFFAOYSA-N
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Description

2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methylphenyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure incorporating two pharmaceutically important moieties: a 1,4-dihydropyridin-4-one core and a 4-(4-fluorophenyl)piperazine group. The 1,4-dihydropyridine scaffold is a privileged structure in drug design, known for its diverse biological activities and is a key component in several classes of therapeutic agents . Furthermore, piperazine is a highly common nitrogen-containing heterocycle that serves as a crucial building block in many approved drugs, often contributing to favorable pharmacokinetic properties and receptor binding affinity . The integration of these systems within a single molecular framework is a strategy often employed to enhance biological activity or to confer multi-target properties. This reagent is specifically designed for Research Use Only (RUO) and is intended solely for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a key intermediate in synthetic chemistry or as a pharmacological probe for screening assays to investigate new biological targets. Its complex structure makes it a valuable candidate for exploring structure-activity relationships in the development of novel therapeutic agents. Available in various formats including dry powder and custom DMSO solutions, this high-purity compound is supplied to support the advancing needs of modern chemical and pharmaceutical research.

Properties

IUPAC Name

2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN4O3/c1-19-4-3-5-21(14-19)28-26(33)18-31-17-25(34-2)24(32)15-23(31)16-29-10-12-30(13-11-29)22-8-6-20(27)7-9-22/h3-9,14-15,17H,10-13,16,18H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMCSIDOSCQJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methylphenyl)acetamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the construction of the dihydropyridine moiety. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions may introduce different functional groups into the molecule.

Scientific Research Applications

2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for developing new drugs targeting specific receptors or enzymes.

    Pharmacology: It can be studied for its potential effects on various biological pathways and its interactions with different receptors.

    Material Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Acetamide Derivatives

Compound 1 : 2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide (CAS: 882749-43-1)
  • Core Structure : Piperazine linked to 4-fluorophenyl and acetamide.
  • Key Differences: Acetamide attached to a 2-methoxy-5-nitrophenyl group (vs. 3-methylphenyl in the target).
Compound 2 : N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS: 701926-99-0)
  • Core Structure : Piperazine with a sulfonyl group and acetamide.
  • Key Differences :
    • Sulfonyl substitution on piperazine reduces basicity, altering pharmacokinetics compared to the target’s unmodified piperazine.
    • Acetamide linked to 4-fluorophenyl (vs. 3-methylphenyl), affecting lipophilicity and aromatic interactions .

Dihydropyridine and Pyridine Derivatives

Compound 3 : 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ257)
  • Core Structure : 1,4-dihydropyridine with thioether and furyl groups.
  • Key Differences: Thioether and bromophenyl substituents increase lipophilicity.

Heterocyclic Acetamide Analogs

Compound 4 : 2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide
  • Core Structure : Pyrazolo-triazin-4-one with acetamide.
  • Key Differences: Pyrazolo-triazin core may exhibit distinct binding modes compared to dihydropyridinone.

Structural and Functional Implications

Substituent Effects

  • Piperazine Modifications :
    • Target compound’s methylene-linked piperazine (vs. sulfonyl or nitro groups in analogs) balances lipophilicity and basicity, optimizing blood-brain barrier penetration .
  • Aromatic Acetamide Groups :
    • 3-Methylphenyl (target) provides moderate electron-donating effects, contrasting with 4-fluorophenyl (Compound 2) or nitro-substituted (Compound 1) groups .
  • Dihydropyridinone Core: Enhances metabolic stability over fully oxidized pyridines, as seen in Compound 3’s dihydropyridine .

Comparative Data Table

Compound Name Core Structure Key Substituents Pharmacological Notes
Target Compound 1,4-Dihydropyridin-4-one 4-Fluorophenylpiperazinylmethyl, 5-methoxy, 3-methylphenylacetamide Potential CNS activity; optimized lipophilicity
2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide Piperazine-acetamide 2-Methoxy-5-nitrophenyl Nitro group may increase toxicity
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Piperazine-sulfonyl 4-Methylphenylsulfonyl, 4-fluorophenyl Reduced basicity; altered PK/PD
6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine 1,4-Dihydropyridine Thioether, bromophenyl, furyl High lipophilicity; non-CNS targets

Biological Activity

2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methylphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperazine ring, a methoxy group, and a unique acetamide moiety, which contribute to its diverse pharmacological properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

C25H26FN5O5\text{C}_{25}\text{H}_{26}\text{F}\text{N}_{5}\text{O}_{5}

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological targets, including receptors and enzymes. Research indicates that it exhibits:

  • Antimicrobial Activity : The compound has been studied for its potential to inhibit the growth of various bacteria and fungi. For instance, it has shown significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM for different strains .
  • Neuropharmacological Effects : Similar compounds have been investigated for their effects on neurological disorders. The piperazine moiety is often associated with neuroactive properties, making this compound a candidate for further study in the context of treating conditions such as anxiety and depression .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that:

  • Inhibition of Protein Synthesis : Some studies suggest that compounds with similar structures may inhibit protein synthesis pathways in bacteria, leading to bactericidal effects .
  • Interaction with Neurotransmitter Receptors : Given the presence of the piperazine ring, this compound may interact with neurotransmitter receptors, influencing mood and behavior .

Antimicrobial Studies

A notable study evaluated the antimicrobial efficacy of related compounds against various pathogens. The findings indicated that the compound demonstrated moderate-to-good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species (SE), outperforming standard antibiotics like ciprofloxacin in certain assays .

Neuropharmacological Research

Research into similar piperazine derivatives has highlighted their potential as selective NK(1) receptor antagonists. These findings suggest that the compound could be developed for therapeutic applications in treating anxiety and related disorders due to its ability to modulate neurotransmitter systems .

Comparative Analysis

Property This compound Similar Compounds
Chemical Structure Complex organic structure with piperazine and methoxy groupsVarious piperazine derivatives
Antimicrobial Activity Effective against Gram-positive bacteria (MIC 15.625–125 μM)Other derivatives show varying efficacy
Neuropharmacological Role Potential NK(1) receptor antagonistSimilar compounds exhibit neuroactive properties
Mechanism of Action Inhibition of protein synthesis; potential receptor interactionsVaries by structure

Q & A

Basic: What are the critical considerations for synthesizing this compound with high yield and purity?

Methodological Answer:
The synthesis involves multi-step reactions, including:

  • Step 1: Formation of the dihydropyridine core via cyclocondensation under controlled pH (6.5–7.5) and temperature (60–80°C) to avoid side products .
  • Step 2: Introduction of the piperazine-methyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine to enhance reactivity .
  • Step 3: Acetamide coupling using HATU or EDCI as coupling agents in DMF, with reaction times optimized to 12–18 hours .

Key Factors:

  • Temperature Control: Excess heat (>100°C) degrades the dihydropyridine ring .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Basic: How is structural integrity confirmed post-synthesis?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR identifies protons on the piperazine (δ 2.5–3.5 ppm) and acetamide (δ 2.1 ppm) moieties .
    • ¹³C NMR confirms the 4-oxo group (δ 170–175 ppm) and aromatic carbons .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ calculated within 2 ppm error) .
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% for biological assays) .

Basic: What experimental approaches validate its proposed mechanism of action?

Methodological Answer:

  • Receptor Binding Assays:
    • Radioligand displacement assays (e.g., using ³H-spiperone for dopamine D2/D3 receptors) quantify IC₅₀ values .
    • Dose-response curves (0.1 nM–10 µM) identify partial vs. full agonism .
  • Cellular Activity Studies:
    • cAMP accumulation assays in HEK293 cells transfected with target receptors (e.g., serotonin 5-HT₁A) .
    • Western blotting to measure downstream signaling proteins (e.g., phosphorylated ERK) .

Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?

Methodological Answer:

  • Core Modifications:
    • Replace the 4-fluorophenyl group in the piperazine moiety with bulkier substituents (e.g., 4-CF₃) to enhance receptor selectivity .
    • Substitute the 5-methoxy group with electron-withdrawing groups (e.g., nitro) to stabilize the dihydropyridine ring .
  • Bioisosteric Replacements:
    • Swap the acetamide linker with sulfonamide to improve metabolic stability .
  • In Silico Docking: Use AutoDock Vina to predict binding poses with target receptors (e.g., dopamine D2) and prioritize analogs .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Source Analysis: Compare assay conditions (e.g., cell lines, incubation time). For example:
    • Inconsistent IC₅₀ values for 5-HT₁A may arise from CHO vs. HEK293 cell models .
  • Batch Variability: Re-test synthesized batches using standardized protocols (e.g., FDA guidelines for receptor assays) .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies to identify outliers .

Advanced: What strategies improve compound stability in formulation studies?

Methodological Answer:

  • Degradation Pathways:
    • Hydrolysis of the acetamide group in acidic conditions (pH < 4) .
    • Photooxidation of the dihydropyridine core under UV light .
  • Stabilization Methods:
    • Lyophilization with cryoprotectants (trehalose, mannitol) for long-term storage .
    • Use of amber glass vials and antioxidants (e.g., BHT) to prevent photodegradation .

Advanced: How can computational methods accelerate reaction design?

Methodological Answer:

  • Reaction Path Search:
    • Apply density functional theory (DFT) to model transition states and identify low-energy pathways for key steps (e.g., cyclocondensation) .
  • Machine Learning:
    • Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd/C vs. PtO₂ for hydrogenation) .
  • Feedback Loops: Integrate experimental yields with computational descriptors (e.g., Hammett constants) to refine synthetic protocols iteratively .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methylphenyl)acetamide

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